Array ( [bid] => 7635418 ) Buy N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide

Catalog No.
S7920643
CAS No.
M.F
C17H22N2O2
M. Wt
286.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolid...

Product Name

N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide

IUPAC Name

N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

InChI

InChI=1S/C17H22N2O2/c1-12-4-6-13(7-5-12)11-16(20)19-10-2-3-15(19)17(21)18-14-8-9-14/h4-7,14-15H,2-3,8-11H2,1H3,(H,18,21)

InChI Key

CSZSSJGDWPPNHC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)N2CCCC2C(=O)NC3CC3

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCCC2C(=O)NC3CC3
N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide is a pyrrolidine derivative that has been the focus of scientific research for its biological properties and potential applications in various fields. This paper aims to provide a comprehensive summary of the current state of research on N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, current state of research, and potential implications in various fields of research and industry. The paper will also discuss limitations and future directions for research on N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide.
N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide is a pyrrolidine derivative that has been synthesized and investigated for its biological properties. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with four carbon atoms and one nitrogen atom. N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide has been shown to have potential as a therapeutic agent due to its ability to modulate various cellular pathways.
N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide is a white solid that is soluble in organic solvents such as methanol and ethanol. It has a molecular weight of 319.43 g/mol and a molecular formula of C19H22N2O2. The compound has a melting point of 111-113°C and a boiling point of 502.2°C at 760 mmHg. The compound is stable under normal conditions and does not decompose easily.
N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide can be synthesized through a multi-step synthetic process involving the reaction of cyclopropane carboxylic acid, 4-methylphenylacetic acid, and pyrrolidine-2-carboxylic acid. The product can be characterized using various analytical techniques such as NMR spectroscopy, FTIR spectroscopy, and mass spectrometry.
NMR spectroscopy is a common analytical method used to characterize N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide. This technique can be used to identify the structure of the compound and its chemical environment. FTIR spectroscopy and mass spectrometry can also be used for the characterization of the compound.
N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide has been shown to exhibit various biological properties such as anti-inflammatory, antitumor, and antiviral activities. The compound has been shown to modulate various cellular pathways including NF-κB, MAPK, and JAK/STAT pathways.
The toxicity and safety of N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide have been investigated in scientific experiments. The compound has been shown to be safe and non-toxic at low concentrations in vitro and in vivo experiments. However, further studies are needed to determine the long-term toxicity and safety of the compound.
N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide has potential applications in various scientific experiments, including cancer research, virology, and immunology. The compound has been shown to be a potential anticancer agent due to its ability to inhibit tumor growth and induce apoptosis. The compound has also been shown to have antiviral activity against various viruses, including hepatitis C, influenza, and HIV.
Research on N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide is ongoing, with several studies investigating its biological properties and potential applications in various fields of research. However, more research is needed to fully understand the mechanisms underlying its biological activities and its potential therapeutic applications.
N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide has potential implications in various fields of research and industry, including pharmaceuticals, biotechnology, and agriculture. The compound has potential applications as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. The compound also has potential applications in biotechnology for the development of new drugs and diagnostic tools.
Despite the potential therapeutic applications of N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide, there are limitations to its use in clinical settings. Further research is needed to determine the long-term toxicity and safety of the compound. Additionally, more research is needed to fully understand the mechanisms underlying its biological activities and its potential therapeutic applications.
for research on N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide include investigating its potential as a combination therapy for cancer, exploring its effects on the microbiome, and developing new derivatives with improved pharmacological properties. Further studies are also needed to determine the optimal dose and route of administration for the compound in different disease settings. In addition, future research could explore the potential of N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]pyrrolidine-2-carboxamide in agriculture as a pesticide or herbicide.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.168127949 g/mol

Monoisotopic Mass

286.168127949 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types